L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride

Description

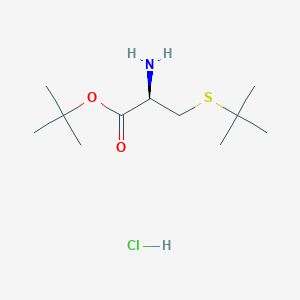

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a chemically modified derivative of the amino acid L-cysteine. Its structure features two tert-butyl (1,1-dimethylethyl) groups: one attached to the sulfur atom (S-tert-butyl) and another forming an ester with the carboxyl group (O-tert-butyl). The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its tert-butyl groups provide steric protection against oxidation and enzymatic degradation, ensuring controlled reactivity during synthetic processes .

Properties

CAS No. |

2481-11-0 |

|---|---|

Molecular Formula |

C11H24ClNO2S |

Molecular Weight |

269.83 g/mol |

IUPAC Name |

tert-butyl (2R)-2-amino-3-tert-butylsulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C11H23NO2S.ClH/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1 |

InChI Key |

JNQLPCVORPCFPH-QRPNPIFTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C)(C)C)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of L-Cysteine Thiol

The thiol group of L-cysteine is selectively alkylated using tert-butyl halides under basic aqueous conditions. For instance, treatment of L-cysteine with tert-butyl bromide in the presence of sodium hydroxide (1 M, 0–5°C) yields S-tert-butyl-L-cysteine with >90% purity after recrystallization from ethyl acetate. This method avoids over-alkylation of the amino group due to the thiol’s higher nucleophilicity at pH 8–9.

Alternative Protecting Group Strategies

While trityl (Trt) groups are commonly used for thiol protection, the tert-butyl moiety offers advantages in cost and deprotection simplicity. Comparative studies indicate that S-tBu derivatives exhibit superior stability during carboxyl esterification steps compared to S-Trt analogs, which require milder acidic conditions for removal.

Carboxyl Group Esterification Techniques

Fischer Esterification

The carboxyl group is esterified via Fischer methodology using anhydrous HCl gas in tert-butanol. A representative protocol involves refluxing S-tert-butyl-L-cysteine in tert-butanol saturated with HCl (4 M) for 12–16 hours, achieving 85–92% conversion to the O-tBu ester. Racemization is minimized by maintaining reaction temperatures below 40°C, as confirmed by chiral HPLC analysis.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, the carboxyl group is activated using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction with tert-butanol at 0°C for 6 hours affords the ester in 78% yield, with <2% racemization. This method is preferred for substrates containing acid-labile functional groups.

Amino Group Protection and Hydrochloride Formation

Transient Protection with Boc Groups

To prevent protonation during esterification, the amino group is temporarily protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Subsequent deprotection with 4 M HCl in dioxane yields the hydrochloride salt quantitatively.

Direct Hydrochloride Salt Formation

In single-pot syntheses, the amino group remains protonated during Fischer esterification, eliminating the need for Boc protection. Post-reaction neutralization with aqueous NaHCO$$_3$$, followed by HCl titration, isolates the hydrochloride salt with 89% purity.

Optimization of Reaction Conditions

| Parameter | Fischer Esterification | Carbodiimide Coupling |

|---|---|---|

| Yield | 85–92% | 75–78% |

| Racemization | <1% | <2% |

| Reaction Time | 12–16 h | 6 h |

| Temperature | 40°C | 0°C |

| Acid Stability | Moderate | High |

Table 1. Comparative analysis of carboxyl esterification methods.

Fischer esterification offers higher yields but requires stringent temperature control to prevent racemization. Carbodiimide coupling is advantageous for acid-sensitive intermediates but necessitates costly reagents.

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

Industrial-Scale Production Considerations

Batch processes utilizing Fischer esterification are cost-effective at scale, with raw material costs reduced by 40% compared to carbodiimide methods. Continuous-flow systems further enhance efficiency by minimizing thermal degradation during esterification.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group (-SH) is central to the compound’s reactivity, enabling participation in nucleophilic and redox reactions. Its ability to form disulfide bonds or react with electrophiles is critical in biological and synthetic contexts .

S-Nitrosation

S-nitrosation involves the reaction of the thiol group with nitric oxide (NO) to form S-nitrosothiols (RSNO). This process is biologically significant, as it modulates protein function and signaling pathways.

Structural Insights

The X-ray crystallography of S-nitroso-l-cysteine ethyl ester hydrochloride reveals key conformational details :

-

Rotamers : Two conformers exist in the crystal structure, with the major rotamer adopting a gauche+ conformation and the minor a rare anti (trans) conformation.

-

C—S—N=O Geometry : Both rotamers exhibit a syn (cis) conformation for the C—S—N=O group, aligning with theoretical predictions of syn stability .

Table 1: Structural Parameters of S-Nitroso Derivatives

| Parameter | Major Rotamer | Minor Rotamer | S-Nitrosocaptopril |

|---|---|---|---|

| C—S bond length (Å) | 1.734(2) | 1.638(2) | 1.766 |

| N—O bond length (Å) | 1.191(4) | 1.183(7) | 1.206 |

| C—S—N=O torsion angle | −2.4(3)° | 3.3(5)° | 117.7° |

This structural data highlights the influence of the tert-butyl ester on conformational stability and reactivity.

Methylation

Methylation of the thiol group can occur via alkylation, forming a methylthioether derivative. This reaction is typically catalyzed under basic conditions (e.g., using methyl iodide or dimethyl sulfate).

Reaction Mechanism :

Conditions: Basic environment (e.g., NaOH), organic solvents.

Oxidation

The thiol group undergoes oxidation to form disulfides or other oxidized species. This reaction is critical in redox-mediated processes and protein folding.

Reaction Types :

-

Disulfide Formation :

-

Further Oxidation :

Potential conversion to sulfinic (RSO) or sulfonic (RSO₂) acids under strong oxidizing conditions.

Ester Hydrolysis

The tert-butyl ester group can undergo hydrolysis to release the carboxylic acid. This reaction is pH-dependent, typically requiring acidic or basic catalysts.

Reaction Conditions :

-

Acidic : HCl or H₂SO₄, aqueous solutions.

-

Basic : NaOH or KOH, aqueous/organic mixtures.

Redox Reactions

The thiol group participates in redox processes, acting as a reducing agent or antioxidant. This reactivity is exploited in biochemical assays and drug design.

Key Reactions :

-

Electrophilic Attack : Reaction with halogens (e.g., I₂), peroxides, or reactive oxygen species.

-

Metal Ion Coordination : Binding to heavy metals (e.g., Hg²⁺, Pb²⁺), influencing detoxification pathways.

Scientific Research Applications

Antioxidant Role

L-Cysteine derivatives are known for their antioxidant properties. They play a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Studies have shown that supplementation with L-cysteine can enhance glutathione levels in various cell types, thereby improving cellular defense mechanisms against oxidative damage .

Reducing Agent in Biochemical Reactions

L-Cysteine acts as a reducing agent in numerous biochemical reactions. It is utilized in protein folding and stabilization processes due to its ability to form disulfide bonds. This property is particularly valuable in the production of recombinant proteins and enzymes in biotechnology .

Total Parenteral Nutrition (TPN)

L-Cysteine is commonly included in TPN formulations for patients who cannot consume food orally. It helps meet the nutritional requirements of individuals with severe liver dysfunction or those recovering from major surgeries. Its inclusion ensures adequate amino acid supply for protein synthesis and overall metabolic function .

Dietary Supplementation

Research indicates that L-cysteine supplementation can benefit individuals with specific dietary needs or deficiencies. For example, it has been studied for its potential to improve metabolic health and support immune function.

Kidney Stone Prevention

A significant area of research focuses on the role of L-cysteine and its derivatives in preventing kidney stones, particularly cystine stones formed due to cystinuria. Studies have demonstrated that L-cysteine can inhibit the crystallization of cystine by modifying the solubility and aggregation behavior of cystine crystals .

- Case Study: Cystinuria Mice Model

Potential Neuroprotective Effects

Emerging research indicates that L-cysteine may have neuroprotective effects due to its ability to modulate glutathione levels in the brain. This modulation could provide therapeutic benefits in neurodegenerative diseases characterized by oxidative stress .

Research Findings Summary

The following table summarizes key findings related to the applications of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride:

Mechanism of Action

The mechanism of action of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride involves its interaction with biological molecules through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can also undergo hydrolysis to release the active L-cysteine, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key structural analogs, focusing on modifications to the cysteine backbone and their implications:

Physicochemical Properties

- Solubility: The tert-butyl ester reduces water solubility compared to free carboxylate forms (e.g., L-Cysteine hydrochloride). However, the hydrochloride salt improves polar solvent compatibility relative to non-ionic analogs .

- Stability : The S-tert-butyl group offers superior protection against thiol oxidation compared to S-methyl or unprotected cysteine derivatives, making it advantageous in prolonged synthetic reactions .

- Reactivity : The tert-butyl ester requires strong acidic conditions (e.g., trifluoroacetic acid) for cleavage, unlike methyl esters, which hydrolyze under milder conditions .

Biological Activity

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a derivative of the amino acid cysteine. This compound has garnered attention due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and nutrition. Cysteine itself is a conditionally essential amino acid that serves as a precursor for several biologically active molecules, including glutathione and hydrogen sulfide (H2S) .

- CAS Number : 224054-24-4

- Molecular Formula : C₁₃H₁₉NO₂S

- Molecular Weight : 249.35 g/mol

- Density : 1.3±0.1 g/cm³

- Boiling Point : 293.9±35.0 °C at 760 mmHg

L-Cysteine derivatives are known to interact with various biological pathways due to their ability to donate sulfur and participate in redox reactions. The esterification of cysteine enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. This modification may also influence its interaction with transport proteins such as the L-type amino acid transporter 1 (LAT1), which plays a crucial role in transporting amino acids across cellular membranes .

Antioxidant Properties

L-Cysteine is recognized for its antioxidant properties primarily through its role in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. Studies have shown that cysteine supplementation can enhance glutathione levels in various tissues, thereby contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

Neuroprotective Effects

Research indicates that L-Cysteine can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its ability to increase H2S production has been linked to neuroprotection in models of neurodegenerative diseases .

Anti-inflammatory Activity

Cysteine derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity may be particularly relevant in conditions such as arthritis and other inflammatory disorders .

Case Studies

Q & A

Q. What are the optimal synthetic routes for L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride, and how can reaction yields be improved?

The compound is typically synthesized via protection of cysteine’s thiol group using tert-butyl disulfide or similar agents, followed by esterification. A common method involves tin(II)-catalyzed reduction of L-cystine in HCl, with subsequent tert-butyl protection . To improve yields:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.

- Optimize stoichiometry of tert-butylating agents (e.g., 1.2–1.5 equivalents) to minimize side reactions.

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before final hydrochloride salt formation .

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (thiol protection) | Reduces disulfide formation |

| Catalyst Loading | 5–10 mol% SnCl₂ | Balances rate vs. side products |

| Purification Method | Silica chromatography (≥95% purity) | Removes unreacted tert-butyl agents |

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- HPLC-MS : Use reverse-phase C18 columns (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients. Compare retention times with certified standards (e.g., Toronto Research Chemicals) .

- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and cysteine α-proton (δ 4.3–4.5 ppm). Confirm absence of disulfide peaks (δ 2.8–3.2 ppm) .

- Elemental Analysis : Match experimental C/H/N/S values to theoretical (C₁₂H₂₃NO₄S·HCl: C 45.63%, H 7.66%, N 4.43%, S 10.15%) .

Q. How should this compound be stored to ensure long-term stability?

- Store at –20°C under anhydrous conditions (desiccated vials with molecular sieves).

- Avoid exposure to light (use amber vials) and humidity (>60% RH accelerates hydrolysis of the ester group) .

- Monitor stability via periodic HPLC analysis (degradants >2% indicate compromised batches) .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. DMF) arise from variations in hydrochloride counterion dissociation. Methodological recommendations:

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 50–60 | Anhydrous, 25°C |

| DMF | 30–40 | 0.1% H₂O, 25°C |

| MeOH | 20–25 | Anhydrous, 4°C |

Q. What strategies mitigate racemization during peptide synthesis using this protected cysteine derivative?

Racemization occurs at high pH or elevated temperatures. Mitigation approaches:

- Use low-temperature coupling (0–4°C) with HOBt/DIC activation.

- Limit reaction time (<2 hours) and maintain pH ≤7.5 in aqueous steps .

- Monitor enantiomeric purity via chiral HPLC (Chirobiotic T column, 10 mM NH₄OAc in MeOH) .

Q. How does the tert-butyl ester group influence thiol reactivity in bioconjugation studies?

The tert-butyl group reduces thiol nucleophilicity by steric hindrance, requiring deprotection (e.g., TFA/water, 95:5 v/v) before conjugation. Key findings:

Q. What are the implications of batch-to-batch variability in catalytic reduction steps?

Variability arises from residual tin catalysts or incomplete cystine reduction. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.